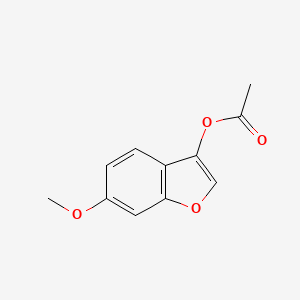

N-benzyl-N'-(2,4-dimethylphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-benzyl-N'-(2,4-dimethylphenyl)thiourea and related compounds typically involves the reaction of an isothiocyanate with an amine. These reactions are fundamental in creating thiourea derivatives, offering a straightforward method to introduce different substituents on the thiourea moiety, thereby modifying the compound's physical and chemical properties.

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-benzyl-N'-(2,4-dimethylphenyl)thiourea, is characterized by the orientation of substituents around the thiourea core. X-ray diffraction studies provide insights into the molecular conformation, revealing the spatial arrangement of the substituents and their interaction through hydrogen bonding and other non-covalent interactions. These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Thiourea derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. They can act as nucleophiles in addition reactions, participate in the formation of coordination complexes with metals, and serve as ligands in organometallic chemistry. The reactivity of the thiourea moiety towards electrophiles, such as carbon disulfide, aldehydes, and isothiocyanates, allows for the synthesis of a wide range of sulfur-containing compounds.

Physical Properties Analysis

The physical properties of N-benzyl-N'-(2,4-dimethylphenyl)thiourea, such as melting point, solubility, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. These properties are essential for determining the compound's suitability for specific applications, including its potential as a material in electronic devices, pharmaceuticals, and as a catalyst in chemical reactions.

Chemical Properties Analysis

The chemical properties of thiourea derivatives are largely defined by the electron-donating ability of the nitrogen atoms and the electron-withdrawing effect of the sulfur atom. This combination contributes to the compound's ability to form hydrogen bonds and engage in various chemical reactions. Understanding these properties is crucial for exploring the potential uses of N-benzyl-N'-(2,4-dimethylphenyl)thiourea in synthesis, catalysis, and material science.

- (Usman et al., 2002) - Analysis of molecular structure and chain formation in crystals.

- (Okuniewski et al., 2017) - Study on self-organization and hydrogen-bond formation.

- (Arslan et al., 2006) - Crystal structure and vibrational analysis.

- (Saeed & Parvez, 2005) - Synthesis and characterization including IR, NMR, and mass spectroscopy.

- (Emén et al., 2005) - Antimicrobial activities and metal complex formation.

Eigenschaften

IUPAC Name |

1-benzyl-3-(2,4-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12-8-9-15(13(2)10-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBADLZBOUJWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropyl-2-(morpholin-4-ylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647703.png)

![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)

![4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5647731.png)

![2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)

![N-[4-(acetylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5647739.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5647743.png)

![N-methyl-3-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5647756.png)

![1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5647757.png)

![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)

![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)